

5-Amino-2-methylpyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-picoline

Cat. No.: B047470

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2-methylpyridine, a key heterocyclic building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, including its CAS number and synonyms, and presents a detailed experimental protocol for its synthesis.

Core Data: Chemical Identifiers

A clear identification of chemical compounds is crucial for research and development. The following table summarizes the key identifiers for 5-Amino-2-methylpyridine.

Identifier	Value
CAS Number	3430-14-6
Synonyms	6-methylpyridin-3-amine, 5-Amino-2-picoline, 3-Amino-6-methylpyridine

Experimental Protocol: Synthesis of 5-Amino-2-methylpyridine

The following is a detailed methodology for the synthesis of 5-Amino-2-methylpyridine via the reduction of 2-methyl-5-nitropyridine. This method is widely used due to its efficiency and

relatively high yield.

Materials and Equipment:

- 2-methyl-5-nitropyridine
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C) catalyst
- Autoclave
- Hydrogen gas source
- Filtration apparatus
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus
- Petroleum ether
- Ethyl acetate

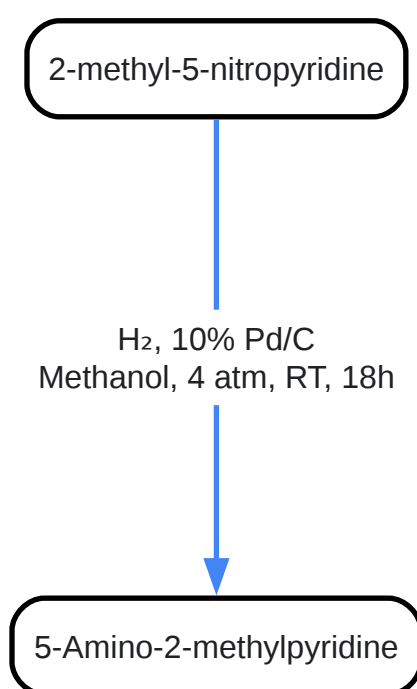
Procedure:

- To a 250 mL autoclave, add 100 mL of methanol (MeOH), 15 g (0.19 mol) of 2-methyl-5-nitropyridine, and 0.5 g of 10% palladium on carbon catalyst.
- Seal the autoclave and stir the reaction mixture at room temperature for 18 hours under a hydrogen pressure of 4 atm.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an unfolding agent ratio of petroleum ether to ethyl acetate of 3:1 to confirm the completion of the reaction.
- Upon completion, vent the autoclave and filter the reaction mixture to remove the palladium on carbon catalyst.

- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting product is 3-amino-6-methylpyridine (11.5 g, with an HPLC purity of 97%) as a dark red solid, achieving a yield of 98.3%.

Synthesis Workflow

The following diagram illustrates the synthesis pathway for 5-Amino-2-methylpyridine from 2-methyl-5-nitropyridine, providing a clear visual representation of the experimental workflow.



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Caption: Synthesis of 5-Amino-2-methylpyridine.

- To cite this document: BenchChem. [5-Amino-2-methylpyridine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047470#5-amino-2-methylpyridine-cas-number-and-synonyms\]](https://www.benchchem.com/product/b047470#5-amino-2-methylpyridine-cas-number-and-synonyms)

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